![molecular formula C11H22N2O2 B13622031 tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)
tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and an aminomethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate typically involves the reaction of tert-butyl chloroformate with 1-[1-(aminomethyl)cyclopropyl]ethylamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the tert-butyl group or the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure makes it a valuable scaffold for the development of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific biological system being studied.
Comparación Con Compuestos Similares
- tert-butylN-{1-[1-(aminomethyl)cyclopropyl]methyl}carbamate
- tert-butylN-{1-[1-(aminomethyl)cyclopropyl]propyl}carbamate
- tert-butylN-{1-[1-(aminomethyl)cyclopropyl]butyl}carbamate
Uniqueness: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is unique due to its specific combination of functional groups. The presence of the tert-butyl group, cyclopropyl ring, and aminomethyl group imparts distinct chemical properties that differentiate it from other similar compounds. These properties make it particularly useful in various scientific research applications.
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[1-(aminomethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(11(7-12)5-6-11)13-9(14)15-10(2,3)4/h8H,5-7,12H2,1-4H3,(H,13,14) |
Clave InChI |
GWFSLWSBNMXKND-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)CN)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


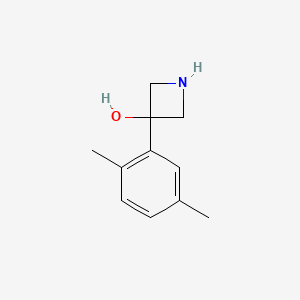
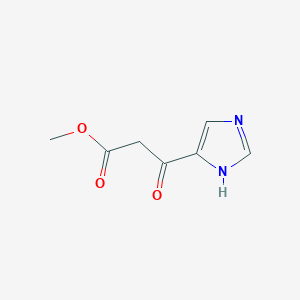
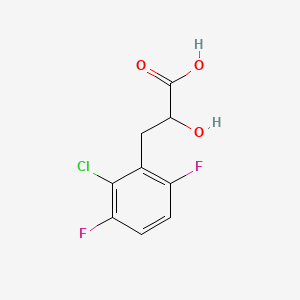
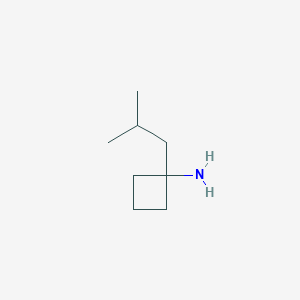
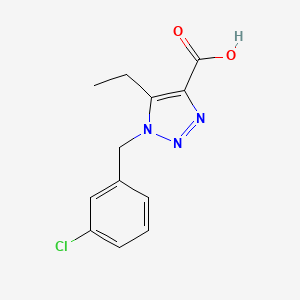
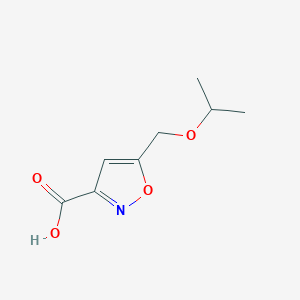
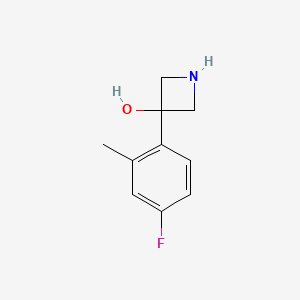

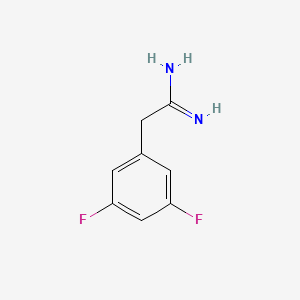
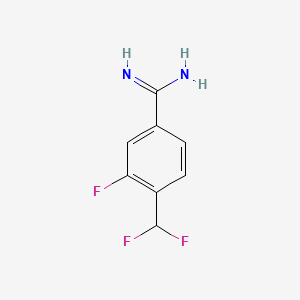

![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)

![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)
